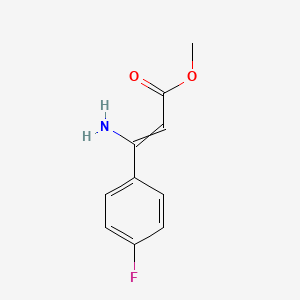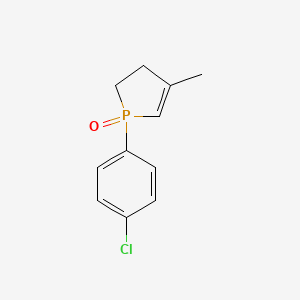
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide is a chemical compound with the molecular formula C10H10ClOP It is a member of the phosphole family, which are heterocyclic compounds containing a phosphorus atom in a five-membered ring
Méthodes De Préparation
The synthesis of 1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide can be achieved through several synthetic routes. One common method involves the hydrogenation of 3-methyl-1-phenylphospholane-1-oxide using palladium on activated carbon as a catalyst in methanol at ambient temperature . The reaction conditions typically involve a hydrogen pressure of 20 bar and a flow rate of 1 mL/min. The product is obtained in high yield and purity.
Industrial production methods for this compound may involve similar hydrogenation processes, but on a larger scale with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding phospholane derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phosphorus atom, to form various substituted phosphole derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphole derivatives and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions involving phosphorus-containing heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the compound’s structure can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide can be compared with other similar compounds, such as:
1H-Phosphole, 1-phenyl-2,3-dihydro-4-methyl-, 1-oxide: This compound lacks the chlorine substituent on the phenyl ring, which can affect its reactivity and applications.
1H-Phosphole, 1-(4-methylphenyl)-2,3-dihydro-4-methyl-, 1-oxide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Propriétés
Numéro CAS |
195317-29-4 |
|---|---|
Formule moléculaire |
C11H12ClOP |
Poids moléculaire |
226.64 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C11H12ClOP/c1-9-6-7-14(13,8-9)11-4-2-10(12)3-5-11/h2-5,8H,6-7H2,1H3 |
Clé InChI |
NKOUQQBAAREAGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CP(=O)(CC1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



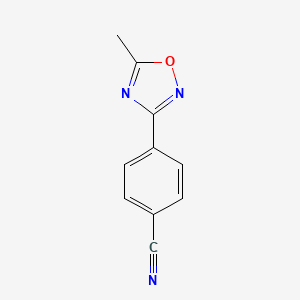
![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)
![Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-](/img/structure/B12576740.png)
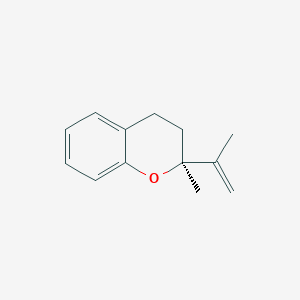


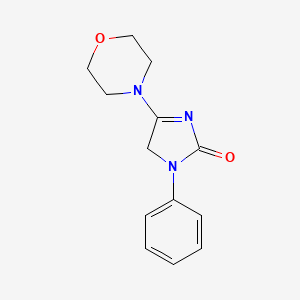

![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate](/img/structure/B12576772.png)
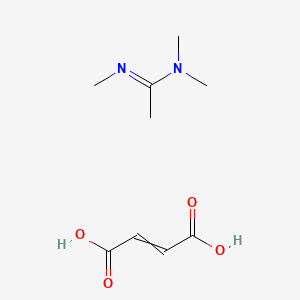
![(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine](/img/structure/B12576787.png)
